3-Nitro-4,5-Dihydroisoxazol

Übersicht

Beschreibung

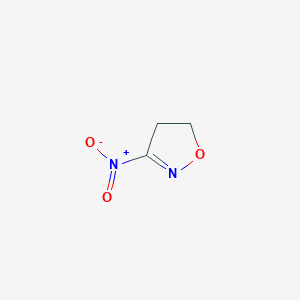

3-Nitro-4,5-dihydroisoxazole is a heterocyclic compound characterized by a five-membered ring containing one nitrogen atom and one oxygen atom. The presence of a nitro group at the third position of the ring enhances its reactivity and potential for further functionalization.

Wissenschaftliche Forschungsanwendungen

3-Nitro-4,5-dihydroisoxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

Target of Action

3-Nitro-4,5-dihydroisoxazole is a key molecular fragment of many important compounds characterized by high biological activity . The presence of the nitro group at the heterocyclic ring additionally stimulates bioactive functions .

Mode of Action

The mode of action of 3-Nitro-4,5-dihydroisoxazole involves its interaction with its targets, leading to various changes. For example, 5-(2-arylethenyl)-3-methyl-4-nitroisoxazole reacts with generated in situ diarylnitrile imines . Dihydroisoxazoles functionalized by NO2 group can be directly prepared in reaction between nitrile N-oxides and nitroalkenes .

Biochemical Pathways

The affected biochemical pathways involve the [3+2] cycloaddition reactions with the participation of unsaturated nitro compounds . These processes are realized with the 100% atomic economy and under relatively mild conditions as well as with good selectivity .

Pharmacokinetics

The synthesis of these structures can be realized by different pathways .

Result of Action

The result of the action of 3-Nitro-4,5-dihydroisoxazole is the formation of various bioactive compounds. For example, the 3,2-cycloaddition reactions of benzonitrile N-oxides and (E)-3,3,3-trichloro-1-nitroprop-1-ene lead to the respective 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles .

Action Environment

The action environment of 3-Nitro-4,5-dihydroisoxazole can influence its action, efficacy, and stability. Most discussed processes are realized at room temperature with high or full selectivity . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4,5-dihydroisoxazole can be achieved through [3+2] cycloaddition reactions. One common method involves the reaction between nitrile N-oxides and nitroalkenes. For example, benzonitrile N-oxides can react with (E)-3,3,3-trichloro-1-nitroprop-1-ene under mild conditions to yield 3-aryl-4-nitro-5-trichloromethyl-4,5-dihydroisoxazoles with high regioselectivity .

Industrial Production Methods

Industrial production of 3-nitro-4,5-dihydroisoxazole typically involves the same [3+2] cycloaddition reactions but on a larger scale. The use of commercially available and inexpensive starting materials, such as nitrile N-oxides and nitroalkenes, makes this method economically viable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso and amino derivatives.

Reduction: Formation of hydroxylamine and amine derivatives.

Substitution: Formation of various substituted isoxazoles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,5-Dihydroisoxazole: Lacks the nitro group, resulting in different reactivity and biological activity.

3-Nitroisoxazole: Contains a fully unsaturated ring, leading to different chemical properties and reactivity.

3-Nitro-5,6-dihydroisoxazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.

Uniqueness

3-Nitro-4,5-dihydroisoxazole is unique due to the presence of both a nitro group and a partially saturated ring. This combination enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

3-Nitro-4,5-dihydroisoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a five-membered ring containing nitrogen and oxygen, the presence of a nitro group at the third position enhances its reactivity and potential therapeutic applications. This article provides an overview of the biological activity of 3-Nitro-4,5-dihydroisoxazole, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

3-Nitro-4,5-dihydroisoxazole has the molecular formula CHNO and a molecular weight of 116.07 g/mol. Its structure includes:

- A nitro group (-NO) that increases reactivity.

- A partially saturated isoxazole ring that allows for various chemical modifications.

Antimicrobial Activity

Research indicates that 3-Nitro-4,5-dihydroisoxazole exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and protozoa.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to that observed in other nitro-containing compounds like metronidazole .

- Case Study : A study assessed the activity of nitroisoxazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that certain derivatives exhibited trypanocidal effects with IC values ranging from 1.13 µM to 182 µM, demonstrating low cytotoxicity and good selectivity .

Anticancer Activity

3-Nitro-4,5-dihydroisoxazole has also been explored for its potential as an anticancer agent.

- Targeting Mechanisms : The compound interacts with several biological macromolecules, including proteins involved in cancer cell proliferation. Its ability to generate free radicals may contribute to its cytotoxic effects on tumor cells .

- Research Findings : In vitro studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer metabolism, leading to reduced viability of cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 3-Nitro-4,5-dihydroisoxazole suggests favorable absorption and distribution characteristics. Studies indicate that the compound undergoes metabolic transformations that enhance its bioactivity while minimizing toxicity.

Comparison with Similar Compounds

The biological activity of 3-Nitro-4,5-dihydroisoxazole can be compared to related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4,5-Dihydroisoxazole | Lacks nitro group; lower reactivity | Limited antimicrobial properties |

| 3-Nitroisoxazole | Fully unsaturated; different chemical properties | Moderate antimicrobial activity |

| 3-Nitro-5,6-dihydroisoxazole | Similar structure; different substitution patterns | Variable activity based on substitutions |

Future Directions

Future research should focus on optimizing the structure of 3-Nitro-4,5-dihydroisoxazole to enhance its biological activities while reducing potential side effects. Investigating the effects of various substituents on its pharmacological profile could lead to the development of more effective therapeutic agents.

Eigenschaften

IUPAC Name |

3-nitro-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O3/c6-5(7)3-1-2-8-4-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCSVYLFCWALFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149903 | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-14-8 | |

| Record name | 3-Nitro-4,5-dihydroisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1121-14-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-3-nitroisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 3-nitro-4,5-dihydroisoxazole in the synthesis of L-Daunosamine?

A1: 3-Nitro-4,5-dihydroisoxazole serves as a key starting material in the synthesis of methyl L-N,O-diacetyldaunosaminide, a derivative of the important anticancer sugar L-Daunosamine []. The synthesis leverages the reactivity of the dihydroisoxazole ring and its substituents to introduce chirality and functional groups necessary for constructing the target molecule.

Q2: What crucial transformation does 3-nitro-4,5-dihydroisoxazole undergo in this synthetic route?

A2: A critical step involves converting 3-nitro-4,5-dihydroisoxazole to (E)-3-(1-propenyl)-4,5-dihydroisoxazole (2b) []. This intermediate then undergoes an Asymmetric Dihydroxylation (AD) reaction, introducing two chiral centers with high enantiomeric excess, crucial for the stereochemical outcome of the final L-Daunosamine derivative.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.